molecular formula C10H9BrFNO3 B14515221 4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one CAS No. 62513-48-8

4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one

Cat. No.: B14515221
CAS No.: 62513-48-8
M. Wt: 290.09 g/mol
InChI Key: RCVDUBMEPOPGTK-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a butanone backbone. It is used as a reagent in the synthesis of various pharmacologically active compounds, including antipsychotic and anti-emetic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one typically involves the reaction of 4-fluoro-2-nitrobenzene with 4-bromobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide . The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetonitrile or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The butanone moiety can undergo oxidation to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) at elevated pressures.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Substitution: Formation of 4-azido-1-(4-fluoro-2-nitrophenyl)butan-1-one.

    Reduction: Formation of 4-bromo-1-(4-fluoro-2-aminophenyl)butan-1-one.

    Oxidation: Formation of 4-bromo-1-(4-fluoro-2-nitrophenyl)butanoic acid.

Scientific Research Applications

4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Utilized in the development of antipsychotic and anti-emetic drugs.

    Industry: Applied in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one involves its interaction with specific molecular targets. For instance, when used in the synthesis of pharmacologically active compounds, it may act as a precursor that binds to dopamine receptors, thereby modulating neurotransmitter activity. The presence of the nitro and fluoro groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological properties.

Properties

CAS No.

62513-48-8

Molecular Formula

C10H9BrFNO3

Molecular Weight

290.09 g/mol

IUPAC Name

4-bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one

InChI

InChI=1S/C10H9BrFNO3/c11-5-1-2-10(14)8-4-3-7(12)6-9(8)13(15)16/h3-4,6H,1-2,5H2

InChI Key

RCVDUBMEPOPGTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)CCCBr

Origin of Product

United States

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